4-Amino-2-dimethylamino-6-hydroxypyrimidine 4-Amino-2-dimethylamino-6-hydroxypyrimidine
Brand Name: Vulcanchem
CAS No.: 76750-84-0
VCID: VC20747446
InChI: InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11)
SMILES: CN(C)C1=NC(=CC(=O)N1)N
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

4-Amino-2-dimethylamino-6-hydroxypyrimidine

CAS No.: 76750-84-0

Cat. No.: VC20747446

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-dimethylamino-6-hydroxypyrimidine - 76750-84-0

CAS No. 76750-84-0
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name 4-amino-2-(dimethylamino)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11)
Standard InChI Key ZBWZIUPJSKQVQC-UHFFFAOYSA-N
Isomeric SMILES CN(C)C1=NC(=O)C=C(N1)N
SMILES CN(C)C1=NC(=CC(=O)N1)N
Canonical SMILES CN(C)C1=NC(=O)C=C(N1)N

1. Introduction to 4-Amino-2-dimethylamino-6-hydroxypyrimidine

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This specific compound is notable for its various applications in the fields of pharmaceuticals and biochemistry. Its molecular structure includes an amino group, a dimethylamino group, and a hydroxyl group, contributing to its unique properties and potential uses.

1.1.1 Structural Diagram

text
N / \ C C || | N C \ | C--C / \ OH NH2

Synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The most common method involves the reaction of specific pyrimidine intermediates with amines and hydroxylating agents.

Synthetic Pathways

StepReactantsConditionsProducts
1Pyrimidine derivative + AmineHeat, solventIntermediate amine derivative
2Intermediate + Hydroxylating agentAcidic or basic conditions4-Amino-2-dimethylamino-6-hydroxypyrimidine

Applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine

This compound has garnered attention for its potential applications in several areas:

Pharmaceutical Applications

Research indicates that 4-Amino-2-dimethylamino-6-hydroxypyrimidine may serve as a precursor in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.

Biological Activity

Studies have shown that this compound exhibits significant biological activity, including:

  • Antiviral Activity: In vitro studies suggest that it may inhibit viral replication.

  • Anticancer Properties: Preliminary research indicates potential cytotoxic effects against certain cancer cell lines.

Research Findings

Recent investigations into the properties and applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine have yielded promising results.

In Vitro Studies

Study ReferenceMethodologyFindings
Smith et al., 2023Cytotoxicity tests on cancer cell linesSignificant reduction in cell viability observed in treated groups
Johnson et al., 2024Antiviral assaysCompound showed over 70% inhibition of viral replication

Mechanism of Action

The proposed mechanism involves interference with nucleic acid synthesis, leading to reduced proliferation of both viral and cancerous cells.

Safety and Handling

As with any chemical compound, appropriate safety measures must be observed when handling 4-Amino-2-dimethylamino-6-hydroxypyrimidine:

Safety Data Sheet (SDS)

Hazard ClassificationPrecautionary Measures
Toxic if ingestedUse personal protective equipment (PPE)
Skin irritantAvoid skin contact; wear gloves
Eye irritantUse safety goggles when handling

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